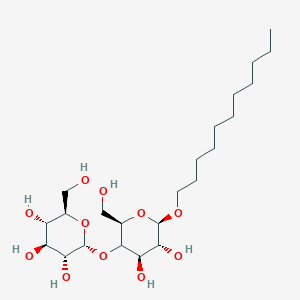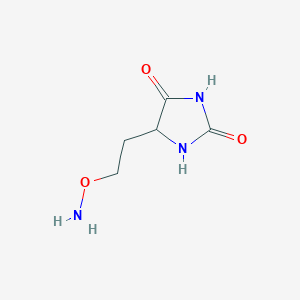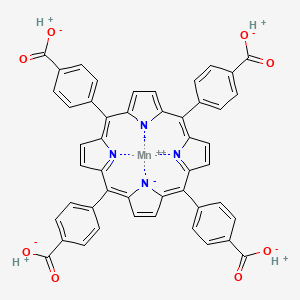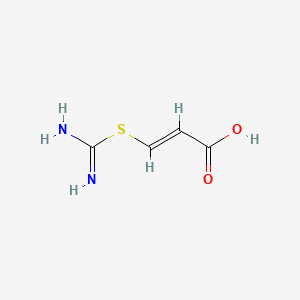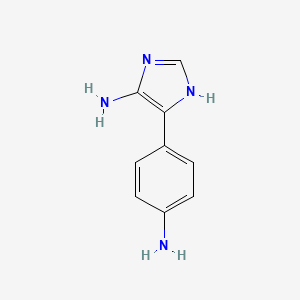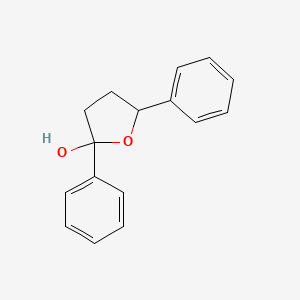
2,5-Diphenyltetrahydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyltetrahydrofuran-2-ol is an organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of two phenyl groups attached to the tetrahydrofuran ring, which also contains a hydroxyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and cyclization agents. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the cyclization process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2,5-Diphenyltetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group and phenyl rings play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
Comparación Con Compuestos Similares
2,5-Dimethyltetrahydrofuran: Lacks the phenyl groups, leading to different chemical properties.
2,5-Dihydrofuran: A simpler structure without the phenyl and hydroxyl groups.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness: 2,5-Diphenyltetrahydrofuran-2-ol’s uniqueness lies in its dual phenyl substitution and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2,5-diphenyloxolan-2-ol |
InChI |
InChI=1S/C16H16O2/c17-16(14-9-5-2-6-10-14)12-11-15(18-16)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
Clave InChI |
FAYNHEYTAGCAMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


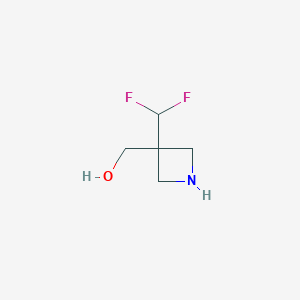
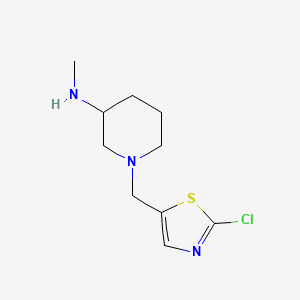
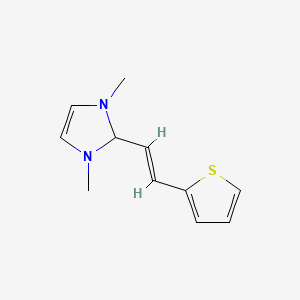
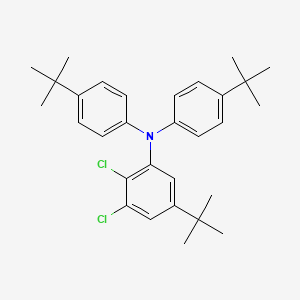

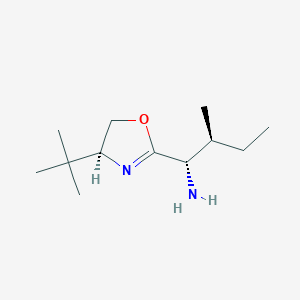
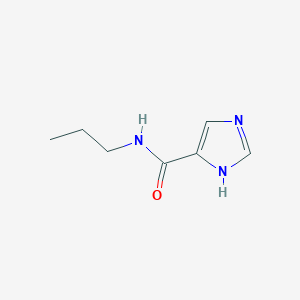
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)
